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Compound of Interest

Compound Name: 1,4-Dioxane, 2-phenoxy-

Cat. No.: B15459502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-phenoxy-1,4-dioxane. Due to a lack of publicly available experimental spectra for this

specific compound, this document extrapolates data from its constituent chemical moieties—

the 1,4-dioxane ring and the phenoxy group—as well as from structural analogs like 2-

methoxy-1,4-dioxane and 2-phenoxyethanol. This guide is intended to serve as a reference for

the identification and characterization of 2-phenoxy-1,4-dioxane in a research and development

setting.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 2-phenoxy-1,4-dioxane

based on the known spectral properties of its components and related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15459502?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15459502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Notes

H-2 4.5 - 5.0 Multiplet

The proton on the

carbon bearing the

phenoxy group is

expected to be the

most deshielded of

the dioxane ring

protons due to the

electronegativity of the

adjacent oxygen

atoms.

H-3, H-5, H-6 3.6 - 4.2 Multiplets

These protons of the

dioxane ring would

appear as a complex

set of multiplets. The

chemical shift is

based on the known

resonance of 1,4-

dioxane, which is a

singlet at

approximately 3.7

ppm.[1][2][3] The

phenoxy group's

presence will induce

slight shifts and

complex splitting.

Aromatic (ortho) 6.9 - 7.1
Multiplet (doublet of

doublets)

Protons on the phenyl

ring ortho to the ether

linkage.

Aromatic (meta) 7.2 - 7.4 Multiplet (triplet)

Protons on the phenyl

ring meta to the ether

linkage.

Aromatic (para) 6.8 - 7.0 Multiplet (triplet) Proton on the phenyl

ring para to the ether
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linkage.

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon

Predicted Chemical Shift
(δ, ppm)

Notes

C-2 98 - 105

The carbon atom bonded to

two oxygen atoms (acetal-like)

will be significantly downfield.

C-3, C-5, C-6 65 - 70

These dioxane ring carbons

are expected to be in a similar

range to those in unsubstituted

1,4-dioxane (approx. 67 ppm).

[4][5]

Aromatic (ipso) 157 - 160

The carbon of the phenyl ring

directly attached to the ether

oxygen.

Aromatic (ortho) 115 - 120

Aromatic (meta) 128 - 130

Aromatic (para) 120 - 125

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Type

C-H (Aromatic) 3030 - 3100 Stretching

C-H (Aliphatic) 2850 - 3000 Stretching

C=C (Aromatic) 1450 - 1600 Stretching

C-O-C (Aromatic Ether)
1200 - 1270 (asymmetric),

1000-1050 (symmetric)
Stretching

C-O-C (Aliphatic Ether) 1070 - 1150 Stretching

Sample Preparation: Neat liquid film or KBr pellet. The spectrum is anticipated to be dominated

by the strong C-O stretching bands of the ether linkages.[6][7][8][9]

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Predicted Fragment Notes

166 [M]⁺ Molecular ion peak.

107 [C₆H₅O-CH₂]⁺
Fragmentation of the dioxane

ring.

94 [C₆H₅OH]⁺

Phenol cation radical, a

common fragment for phenoxy

compounds.

87 [C₄H₇O₂]⁺ Loss of the phenoxy group.

77 [C₆H₅]⁺ Phenyl cation.

Ionization Method: Electron Ionization (EI). The fragmentation pattern is expected to show

characteristic losses of the phenoxy group and fragmentation of the dioxane ring.[10][11][12]

Table 5: Predicted UV-Vis Spectroscopy Data
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λmax (nm)
Molar Absorptivity
(ε)

Solvent
Electronic
Transition

~270 ~2000 Ethanol or Hexane
π → π* transition of

the benzene ring.

~220 ~8000 Ethanol or Hexane
π → π* transition of

the benzene ring.

The UV-Vis spectrum is expected to be dominated by the absorptions of the phenoxy group, as

the 1,4-dioxane moiety does not absorb significantly in the UV-Vis range.[13]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above. These should be adapted based on the specific instrumentation available.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-phenoxy-1,4-dioxane in approximately 0.7 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard if the solvent does not already contain it.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 90° pulse, spectral width of 10-15 ppm, relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16

or 32 scans).

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 30-45° pulse, spectral width of 200-220 ppm, relaxation delay of 2-5

seconds, and a larger number of scans for adequate signal (e.g., 1024 or more).

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat

liquid sample directly onto the ATR crystal.

Sample Preparation (KBr Pellet - for solids): Grind a small amount of the sample with dry

potassium bromide (KBr) and press into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like

dichloromethane or ethyl acetate.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Acquisition:
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Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,

m/z 40-400).

The resulting mass spectrum will show the relative abundance of different fragment ions.

4. UV-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be

chosen to give a maximum absorbance between 0.5 and 1.5.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Acquisition:

Record a baseline spectrum with the cuvette filled only with the solvent.

Record the sample spectrum over a range of approximately 200-400 nm.

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a

compound such as 2-phenoxy-1,4-dioxane.
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Caption: Workflow for Spectroscopic Analysis of 2-Phenoxy-1,4-Dioxane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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